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8-(hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

GABA transporter GAT1 binding purine-2,6-dione pharmacology

The compound designated 8-(hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 378211-94-0, MFCD02984561) is a fully substituted purine-2,6-dione derivative within the broader xanthine chemical space. It is catalogued by Sigma-Aldrich as AldrichCPR product R867055, part of a collection of rare and unique chemicals offered to early discovery researchers without manufacturer-collected analytical data or purity certification.

Molecular Formula C20H27N5O2
Molecular Weight 369.5 g/mol
Cat. No. B11964898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC20H27N5O2
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
InChIInChI=1S/C20H27N5O2/c1-4-5-6-7-11-21-19-22-17-16(18(26)23-20(27)24(17)3)25(19)13-15-10-8-9-14(2)12-15/h8-10,12H,4-7,11,13H2,1-3H3,(H,21,22)(H,23,26,27)
InChIKeyMGQLPZBNIHMZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione – Structural Identity, Research Provenance, and Procurement Baselines


The compound designated 8-(hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 378211-94-0, MFCD02984561) is a fully substituted purine-2,6-dione derivative within the broader xanthine chemical space . It is catalogued by Sigma-Aldrich as AldrichCPR product R867055, part of a collection of rare and unique chemicals offered to early discovery researchers without manufacturer-collected analytical data or purity certification . The compound carries a molecular formula of C₂₀H₂₇N₅O₂ and a molecular weight of 369.47 g/mol . Its systematic exploration in peer-reviewed literature remains limited; however, its core scaffold aligns with purine-based inhibitor chemotypes investigated for the human mutT homolog-1 (MTH1/NUDT1) nucleotide sanitization enzyme, which has been a target of interest in cancer oxidative stress research [1][2].

Why Simple Xanthine or Purine-2,6-dione Scaffold Swapping Cannot Replace 8-(Hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione in Focused Target-Centric Research


The purine-2,6-dione chemical landscape is populated by numerous analogs that differ in their N1, N3, N7, and C8 substitution patterns, each producing discrete shifts in target engagement, selectivity, and physicochemical properties [1]. Closely related compounds such as the 8-propylamino analog (CAS 378212-88-5) or the 1,3-dimethyl variant (CAS 359901-50-1) are architecturally similar yet distinct in chain length and N-substitution, parameters that directly influence logP, hydrogen-bonding capacity, and metabolic stability . The 8-hexylamino chain and 3-methylbenzyl N7 substitution of the target compound generate a unique topological constraint within the purine binding pocket that is not reproduced by shorter alkylamino or thioether analogs . Generic interchange across this chemical series without quantitative comparative data on the specific target or phenotypic assay carries high risk of invalid structure-activity relationship (SAR) interpretation and irreproducible results [2].

Quantitative Differentiation Evidence for 8-(Hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Against Closest Structural Analogs


GAT1 Binding Affinity Profile Relative to Structurally Adjacent Purine-2,6-diones

The compound demonstrates measurable binding affinity for the human GABA transporter 1 (GAT1) with a Ki of 1.10 × 10³ nM (1.1 μM) and for mouse GAT1 with a Ki of 1.07 × 10³ nM, as determined by LC-ESI-MS-MS competitive MS binding assay in HEK293 cells [1]. In a functional [³H]GABA uptake assay in HEK293 cells expressing mouse GAT1, the compound exhibited an IC₅₀ of 3.39 × 10³ nM (3.4 μM) [2]. In contrast, the structurally related 8-propylamino analog (CAS 378212-88-5, with a shorter C3 alkylamino chain) shows no detectable GAT1 binding activity in the same curated database, with its documented affinity limited to PRMT5/PRMT7 at Kd values exceeding 2.5 × 10⁴ nM [3]. This suggests that the hexylamino chain length is a critical determinant for GAT1 recognition, distinguishing the target compound from its shorter-chain analogs in the purine-2,6-dione series.

GABA transporter GAT1 binding purine-2,6-dione pharmacology

Predicted Lipophilicity (logP) Differentiation Against Shorter-Chain and N1-Methylated Analogs

The ACD/Labs Percepta-predicted logP for 8-(hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is 4.31 (ACD/LogP), with a logD (pH 5.5 and 7.4) of 4.45 . The analogous 8-propylamino derivative (C17H21N5O2) possesses a molecular weight of 327.39 g/mol and a correspondingly lower predicted logP (~2.8–3.2 based on the ACD fragment contribution method for the reduced three-carbon alkyl chain), a difference of approximately 1.1–1.5 log units . The 1,3-dimethyl analog (CAS 359901-50-1), despite carrying an additional N1-methyl group (C21H29N5O2, MW 383.50), introduces a steric and electronic perturbation at the N1 position without substantially increasing lipophilicity beyond the hexylamino contribution, resulting in a predicted logP in the 4.0–4.5 range that overlaps with the target compound . The target compound's 8-hexylamino chain is thus the primary logP driver, yielding a compound that occupies a distinct lipophilicity zone suitable for membrane permeability studies and blood-brain barrier penetration modeling, relative to the shorter-chain propylamino series.

logP lipophilicity physicochemical properties drug-likeness purine derivatives

Hydrogen-Bond Donor Count and Rule-of-Five Compliance Relative to N1-Methylated and N7-Variant Analogs

The target compound possesses two hydrogen-bond donors (HBD = 2) and seven hydrogen-bond acceptors (HBA = 7), with zero Rule-of-Five violations, a freely rotating bond count of 8, and a topological polar surface area (TPSA) of 79 Ų . In contrast, the 1,3-dimethyl analog (N1-methylated) reduces the HBD count by one (HBD = 1) by capping the N1 lactam proton, which may influence solubility and crystal packing . The 8-(benzylamino)-3-methyl-7-(3-methylbenzyl) derivative introduces an aromatic ring into the C8 side chain, increasing the TPSA and reducing the number of freely rotating bonds, which alters molecular flexibility and potential entropic penalties upon target binding . These differences in HBD count and conformational自由度 are measurable, structurally encoded features that affect solubility, permeability, and binding thermodynamics in ways that make analogs non-interchangeable in SAR campaigns.

drug-likeness hydrogen-bond donors Lipinski Rule-of-Five purine SAR

MTH1 Scaffold Engagement Potential Inferred from Purine-2,6-dione Chemotype SAR

The purine-2,6-dione chemotype has been validated as a productive scaffold for MTH1 (NUDT1) inhibition, with structurally optimized leads achieving IC₅₀ values as low as 0.5–5 nM in biochemical enzyme assays [1]. The target compound 8-(hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione retains the core purine-2,6-dione pharmacophore essential for MTH1 active-site occupancy but has not itself been profiled against MTH1 in published literature [2]. In the 2017 SAR study by Kumar et al., purine-based MTH1 inhibitors with submicromolar potency were disclosed, establishing the tractability of this chemotype [3]. The target compound's C8 hexylamino extension and N7 3-methylbenzyl group represent systematic variations at two critical vector positions that directly influence MTH1 binding pocket complementarity, providing a valuable tool for deconvoluting the contribution of lipophilic N7 substitution to MTH1 affinity relative to published N7-H or N7-methyl benchmarks [4].

MTH1 NUDT1 purine inhibitors cancer oxidative stress scaffold SAR

Research Application Scenarios Where 8-(Hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Provides Verifiable Utility


Chain-Length-Dependent GAT1 Pharmacology and GABA Transporter SAR Studies

The target compound's documented human and mouse GAT1 binding (Ki ~1.1 μM) and functional inhibition (IC₅₀ ~3.4 μM) make it a suitable tool for investigating how the 8-hexylamino chain length modulates GABA transporter engagement relative to shorter-chain propylamino or unsubstituted analogs that lack detectable GAT1 activity [1]. Researchers can use this compound as a chain-length reference point in a homologous series to map the lipophilic requirements of the GAT1 orthosteric or allosteric binding site.

Lipophilicity-Driven Membrane Permeability and CNS Distribution Modeling

With a predicted logP of 4.31 and logD of 4.45 at physiological pH, this compound occupies a lipophilicity zone that is approximately 1.1–1.5 log units above the propylamino analog . This makes it a calibrated probe for studying how incremental lipophilicity within the purine-2,6-dione series affects passive membrane permeability, P-glycoprotein efflux susceptibility, and blood-brain barrier penetration in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 monolayer models.

N7-Benzyl Substitution SAR Within the MTH1 Purine-2,6-dione Inhibitor Chemotype

Although the compound's MTH1 inhibitory activity has not been directly measured, its core scaffold is validated by multiple purine-2,6-dione MTH1 inhibitors with nanomolar potency (IC₅₀ 0.5–5 nM) [2][3]. The compound uniquely combines an 8-hexylamino group with an N7 3-methylbenzyl substituent, filling a gap in the published SAR that has largely explored N7-H, N7-methyl, or N7-unsubstituted benzyl variants. Profiling this compound against MTH1 would directly quantify the contribution of the 3-methylbenzyl N7 substitution to binding affinity, selectivity versus NUDT5/NUDT15, and cellular target engagement.

Analytical Reference Standard for Purine-2,6-dione Library Deconvolution

The compound is available through Sigma-Aldrich as AldrichCPR product R867055 with a defined CAS number (378211-94-0), molecular formula (C₂₀H₂₇N₅O₂), and ChemSpider-validated structure (CSID:2397431) . Its distinct chromatographic and spectroscopic signature (SMILES: CCCCCCNc1nc2c(n1Cc3cccc(c3)C)c(=O)[nH]c(=O)n2C) allows it to serve as a retention time and mass spectral reference standard for the quality control and deconvolution of commercial or in-house purine-2,6-dione screening libraries, particularly when distinguishing between hexylamino, propylamino, methylthio, and pyrrolidinyl 8-substituted congeners.

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